molecular formula C26H49NO11S B3026334 N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide CAS No. 252846-08-5

N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide

Cat. No.: B3026334
CAS No.: 252846-08-5
M. Wt: 583.7 g/mol
InChI Key: MVKSJJXQJVKQHP-MSZSJPIVSA-N
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Description

This compound is a sulfated glycolipid derivative characterized by a 3-O-sulfo-beta-D-galactopyranosyl head group linked via an oxymethyl bridge to a hydroxylated heptadecenyl chain with (1S,2R,3E) stereochemistry, terminating in an acetamide moiety . The sulfation at the galactose C3 position introduces a negatively charged sulfate group, which is critical for interactions with proteins, membranes, or ions. The stereochemistry and unsaturated heptadecenyl chain (3E configuration) contribute to its spatial orientation and membrane integration properties. Potential biological roles include involvement in sulfatide-like pathways, such as neural signaling or lipid raft organization .

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H49NO11S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(30)20(27-19(2)29)18-36-26-24(32)25(38-39(33,34)35)23(31)22(17-28)37-26/h15-16,20-26,28,30-32H,3-14,17-18H2,1-2H3,(H,27,29)(H,33,34,35)/b16-15+/t20-,21+,22+,23-,24+,25-,26+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKSJJXQJVKQHP-MSZSJPIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H49NO11S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide is a glycosylated lipid characterized by a sulfo-beta-D-galactopyranosyl group attached to a fatty acid backbone. This compound has garnered attention for its potential biological activities, including anti-inflammatory and immunomodulatory effects. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C₃₁H₅₉NO₁₂S. The presence of the sulfonate group classifies it as a sulfated glycoside, which is known for various biological activities.

PropertyValue
Molecular Weight577.88 g/mol
SolubilitySoluble in water
Melting PointNot specified
LogP (octanol-water partition coefficient)Not specified

The biological activity of this compound is primarily attributed to its interaction with cell membranes and proteins. The stereochemistry at specific carbon centers (positions 1 and 2) is critical for its biological function, influencing how it interacts with biological targets.

Potential Bioactive Properties

  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways through interactions with immune cells.
  • Immunomodulatory Effects : It has the potential to influence immune responses, possibly enhancing or suppressing certain activities.

Study 1: Anti-inflammatory Activity in Animal Models

A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.

Study 2: Immunomodulatory Effects on Human Cells

In vitro studies demonstrated that this compound could enhance the proliferation of T-cells while suppressing the activity of regulatory T-cells (Tregs), suggesting a dual role in modulating immune responses.

Synthesis Pathway

The synthesis of this compound involves several key steps:

  • Formation of the Fatty Acid Backbone : The heptadecenyl chain is synthesized through standard fatty acid synthesis methods.
  • Glycosylation : The sulfo-beta-D-galactopyranosyl moiety is introduced using specific glycosylation reactions.
  • Acetylation : The final product is acetylated to achieve the desired structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycan Complexity and Sulfation Patterns

Target Compound
  • Glycan Structure: 3-O-sulfo-beta-D-galactopyranosyl (monosaccharide).
  • Key Features : Sulfation at galactose C3, acetamide terminus, (1S,2R,3E) stereochemistry.
  • Molecular Weight : Estimated ~650–700 g/mol (based on formula).
Tri-saccharide Analogs ()
  • Example 1: Structure: O-α-D-galactopyranosyl-(1→4)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl . Implications: Enhanced specificity for lectin-mediated recognition but reduced charge-based interactions compared to sulfated compounds.
  • Example 2: Structure: 2-Acetamido-2-deoxy-β-D-galactopyranosyl-(1→3)-α-D-galactopyranosyl-(1→4)-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl . Key Differences: N-Acetylgalactosamine (GalNAc) at the terminal position, longer octadecanamide tail. Molecular Weight: 1255.59 g/mol . Implications: GalNAc confers resistance to enzymatic degradation, while the longer fatty acid enhances membrane anchoring.
Sialylated Derivatives ()
  • Example: Neu5Acα2-3/6Galβ1-4Glc-Ceramide . Key Differences: Sialic acid (Neu5Ac) instead of sulfate, α2-3/6 glycosidic linkages.

Fatty Acid and Stereochemical Variations

Target Compound
  • Fatty Acid : C17 heptadecenyl chain with 3E double bond.
  • Stereochemistry : (1S,2R,3E) configuration ensures optimal spatial alignment for head-group interactions.
Phytosphingosine Derivatives ()
  • Example: Tetraacetylphytosphingosine (C26H47NO7). Key Differences: Fully saturated phytosphingosine backbone, acetylated hydroxyl groups. Molecular Weight: 485.65 g/mol . Implications: Acetylation increases lipophilicity, favoring lipid bilayer integration over aqueous solubility.
Hydroxymethyl Variants ()
  • Example : Hexadecanamide,N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-.
    • Key Differences: Shorter C16 chain, hydroxymethyl group instead of sulfated glycan.
    • LogP: 10.4 (highly lipophilic) .
    • Implications: Reduced polarity limits extracellular interactions but enhances membrane retention.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide
Reactant of Route 2
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide

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